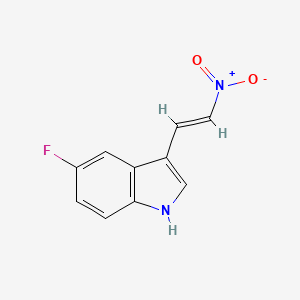

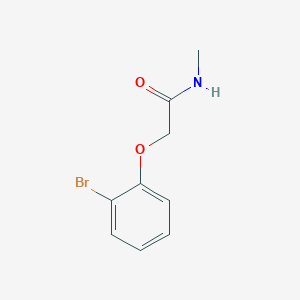

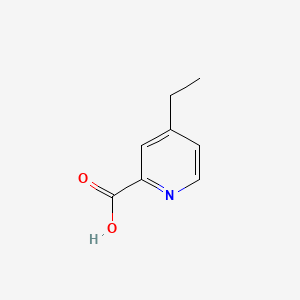

N-(3-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide is a compound that is likely to be an intermediate or a product in organic synthesis, particularly in the pharmaceutical industry. While the specific compound is not directly mentioned in the provided papers, similar compounds with substituted phenyl groups and acetamide functionalities are discussed. These compounds are of interest due to their potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds involves the reaction of substituted phenols with amines and acyl chlorides or esters to form the corresponding acetamide derivatives. For example, the synthesis of substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides is achieved by reacting various substituted 2-aminophenols with a ((4-methylbenzenesulfonyl)amino)acetyl chloride derivative . Similarly, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide is synthesized by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU . These methods could potentially be adapted for the synthesis of N-(3-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide.

Molecular Structure Analysis

The molecular structures of related compounds are determined using various spectroscopic techniques and X-ray crystallography. For instance, the molecular structure of certain N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides is determined by X-ray crystallography, revealing the presence of intra- and intermolecular hydrogen bonds . The crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide exhibits intermolecular hydrogen bonds of the type N–H···O and intramolecular interactions such as N1-H1···O2 and N2-H2B···N1 . These findings suggest that N-(3-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide may also exhibit similar hydrogen bonding patterns, which could be confirmed through similar analytical methods.

Chemical Reactions Analysis

The related compounds participate in various chemical reactions due to their functional groups. For example, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to form heterocyclic compounds . The presence of the acetamide group and substituted phenyl rings in N-(3-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide suggests that it may also undergo reactions with nucleophiles or electrophiles, potentially leading to the formation of heterocycles or other derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the presence of electron-donating or electron-withdrawing groups can affect the compound's acidity, basicity, and solubility. The substituted acetamides discussed in the papers are characterized by spectroscopic techniques such as FAB mass spectrometry, IR, and NMR spectroscopy , . These techniques provide information about the functional groups present and the electronic environment within the molecules. The solubility and melting points of these compounds are not directly mentioned but can be inferred to vary based on the nature of the substituents and the overall molecular structure.

Aplicaciones Científicas De Investigación

Anticancer Activity

N-(3-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide has been explored in the field of cancer research. A study by Sharma et al. (2018) discusses the synthesis and molecular docking analysis of a related compound, highlighting its potential as an anticancer drug targeting the VEGFr receptor (Sharma et al., 2018). Additionally, Yurttaş et al. (2015) synthesized derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide, exhibiting considerable anticancer activity against various cancer cell lines (Yurttaş et al., 2015).

Anticonvulsant Activity

Pękala et al. (2011) synthesized a series of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides and investigated their anticonvulsant activity, finding one compound particularly effective in mouse models (Pękala et al., 2011).

Agricultural Applications

Olszewska et al. (2011, 2009) characterized N-derivatives of similar compounds by X-ray powder diffraction, suggesting their potential as pesticides (Olszewska et al., 2011), (Olszewska et al., 2009).

Antifungal Agents

Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents against various fungal species, including Candida and Aspergillus (Bardiot et al., 2015).

Anti-Inflammatory and Analgesic Properties

Research has also focused on the anti-inflammatory and analgesic properties of compounds like N-(3-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide. Rani et al. (2014) developed a series of derivatives that showed promising results in anti-inflammatory and analgesic activities (Rani et al., 2014).

Environmental Applications

Houdier et al. (2000) reported the use of a related compound as a molecular probe for measuring carbonyl compounds in environmental water samples, demonstrating its application in environmental monitoring (Houdier et al., 2000).

Propiedades

IUPAC Name |

N-(3-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-11-6-7-15(8-12(11)2)20-10-16(19)18-14-5-3-4-13(17)9-14/h3-9H,10,17H2,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUIAUPRXCGOMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC(=C2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Bromobenzyl)oxy]benzaldehyde](/img/structure/B1336169.png)

![ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1336186.png)

![2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B1336188.png)